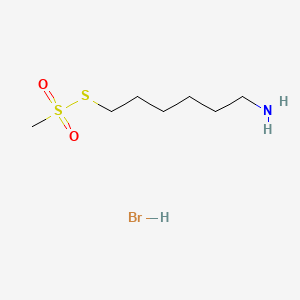

6-Aminohexyl Methanethiosulfonate Hydrobromide

Descripción general

Descripción

6-Aminohexyl Methanethiosulfonate Hydrobromide is a white crystalline powder known for its solubility in water and organic solvents . It is a chloride ion-sensitive compound that reacts with mercury complexes . This compound is widely used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves the reaction of 6-aminohexanol with methanethiosulfonate in the presence of hydrobromic acid. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Water or an organic solvent like methanol

Catalyst: None required

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

6-Aminohexyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

6-Aminohexyl Methanethiosulfonate Hydrobromide is characterized by its ability to react specifically with cysteine residues in proteins. This specificity allows researchers to introduce modifications at precise locations within a protein structure, facilitating the study of protein function and dynamics. The compound is soluble in various solvents, including water and DMSO, making it versatile for laboratory use.

Applications in Protein Studies

2.1. Site-Directed Mutagenesis and Functional Studies

One of the primary applications of this compound is in site-directed mutagenesis, where it is used to introduce cysteine residues at specific sites within proteins. This technique allows for the investigation of the role of these residues in protein function, stability, and interactions. For example, studies have shown that introducing cysteine residues can help elucidate mechanisms of ion channel gating and ligand binding in various receptor proteins .

2.2. Structural Biology

The compound is also employed in structural biology to probe protein conformations and dynamics. By attaching fluorescent or spin labels to cysteine residues modified with this compound, researchers can use techniques such as fluorescence resonance energy transfer (FRET) or electron paramagnetic resonance (EPR) spectroscopy to study protein interactions and conformational changes under physiological conditions .

Case Studies Demonstrating Applications

3.1. Ion Channel Research

A significant application of this compound has been observed in ion channel research. For instance, studies utilizing this compound have successfully mapped the conformational changes in voltage-gated sodium channels during activation and inactivation phases. By selectively modifying cysteine residues within these channels, researchers could monitor changes in electrical properties and gain insights into the molecular mechanisms underlying ion conduction .

3.2. GABA Receptor Studies

Another notable application is in the study of GABA receptors, where this compound has been used to investigate receptor dynamics upon ligand binding. The modification of specific cysteine residues allowed researchers to determine how conformational changes influence receptor activity and pharmacological responses, contributing to a better understanding of neurotransmission processes .

Summary of Findings

The applications of this compound span various fields within biochemical research:

| Application Area | Description |

|---|---|

| Protein Modification | Introduces cysteine residues for functional studies |

| Structural Probing | Facilitates FRET/EPR studies by labeling modified cysteines |

| Ion Channel Research | Maps conformational changes in voltage-gated sodium channels |

| GABA Receptor Dynamics | Investigates ligand-induced conformational changes |

Mecanismo De Acción

The mechanism of action of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction can modify the structure and function of the target molecules, leading to various biological effects. The compound targets cysteine residues in proteins, forming stable thioether bonds and altering protein activity .

Comparación Con Compuestos Similares

6-Aminohexyl Methanethiosulfonate Hydrobromide can be compared with other methanethiosulfonate derivatives, such as:

- 6-Bromohexyl Methanethiosulfonate

- 6-Iodohexyl Methanethiosulfonate

- 6-Methylhexyl Methanethiosulfonate

These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to its amino group, which provides additional functionality for further chemical modifications .

Actividad Biológica

6-Aminohexyl Methanethiosulfonate Hydrobromide (AHMTSH) is a sulfhydryl-reactive compound that has garnered attention for its biological activity, particularly in biochemical research and applications. This article delves into the compound's structure, mechanisms of action, and its diverse biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain and a reactive methanethiosulfonate group. Its molecular formula is C₇H₁₄BrN₃O₂S₂, and it exhibits a molecular weight of approximately 292.2 g/mol. The presence of an amino group allows for interactions with various biological molecules, enhancing its reactivity.

AHMTSH acts primarily as a sulfhydryl-reactive agent. It can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function. This mechanism is crucial in studies involving protein folding, enzyme activity, and cellular signaling pathways.

1. Protein Modification

AHMTSH has been shown to modify cysteine residues in proteins, which can affect their structure and function. This property is particularly useful in studying the role of specific amino acids in enzyme catalysis and protein interactions.

2. Cellular Effects

Studies have demonstrated that AHMTSH can influence cellular processes such as apoptosis and cell signaling. For instance, it has been used to investigate the role of thiol modifications in cellular stress responses.

3. Antimicrobial Activity

Research indicates that AHMTSH exhibits antimicrobial properties against various pathogens. Its ability to disrupt thiol-dependent processes in bacteria makes it a candidate for developing new antimicrobial agents.

Case Study 1: Protein Interaction Studies

In a study examining the interaction between AHMTSH and the enzyme glutathione S-transferase (GST), researchers found that AHMTSH significantly inhibited GST activity by modifying critical cysteine residues. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of AHMTSH on Staphylococcus aureus. The results indicated that AHMTSH reduced bacterial viability by over 70% at concentrations of 100 µM, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-methylsulfonylsulfanylhexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTQJNGBWWDIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675582 | |

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216618-83-5 | |

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.